molecular formula C28H21N B3298624 [1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl- CAS No. 897671-80-6

[1,1'-Biphenyl]-4-amine, 4'-(1-naphthalenyl)-N-phenyl-

Cat. No. B3298624
CAS RN: 897671-80-6
M. Wt: 371.5 g/mol
InChI Key: LVLWKGHTYJYTTA-UHFFFAOYSA-N
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Description

“[1,1’-Biphenyl]-4-amine, 4’-(1-naphthalenyl)-N-phenyl-”, also known as VNPB, is a solution-processable Hole Transport / Electron Blocking Layer (HTL / EBL) material . It is commonly used in organic electronics, such as OLEDs and perovskite solar cells . It has a skeleton of two joined triarylamines with two diphenylamine as pending units .


Synthesis Analysis

The synthesis of VNPB involves the fabrication of organic light-emitting diodes based on N,N′-di-1-naphthalenyl-N,N′-diphenyl-[1,1′-biphenyl]-4,4′-diamine (NPB) that emit via singlet excimer states . The film deposition rate of NPB is reduced from 17 to 1 nm/min .


Molecular Structure Analysis

The molecular formula of VNPB is C48H36N2 . It has an average mass of 640.813 Da and a monoisotopic mass of 640.287842 Da .


Chemical Reactions Analysis

VNPB is a conducting polymer that can be used as a hole transporting material (HTM) with a transport gap of 4 eV and an ionization potential of 5.5 eV .


Physical And Chemical Properties Analysis

VNPB is soluble in THF, chloroform, and toluene . It has a maximum absorption at 350 nm±5 nm in THF (UV) and emits fluorescence at 450 nm in THF (PL) . The HOMO and LUMO energy levels are 5.3 eV and 2.4 eV, respectively .

Mechanism of Action

In OLED devices, the use of VNPB enabled the maximum current efficiency of 22.2 Cd/A, compared to 9.7 Cd/A in the reference device without VNPB, and the device lifetime was extended by up to 74.8% . In solar cells, VNPB increased open-circuit voltage (VOC) and power conversion efficiency (PCE) of wide-bandgap perovskite solar cells by changing the hole transport layer (HTL) from commonly used poly (bis (4-phenyl) (2,4,6-trimethylphenyl)amine) (PTAA) to in-situ cross-linked small mol. VNPB .

Safety and Hazards

It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling VNPB . Use of personal protective equipment and chemical impermeable gloves is advised .

properties

IUPAC Name

4-(4-naphthalen-1-ylphenyl)-N-phenylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21N/c1-2-9-25(10-3-1)29-26-19-17-22(18-20-26)21-13-15-24(16-14-21)28-12-6-8-23-7-4-5-11-27(23)28/h1-20,29H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLWKGHTYJYTTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601222532
Record name 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

897671-80-6
Record name 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=897671-80-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4′-(1-Naphthalenyl)-N-phenyl[1,1′-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601222532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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